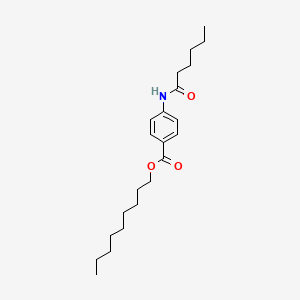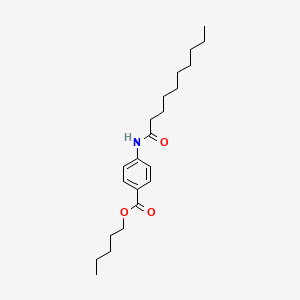![molecular formula C17H21Br2N7O2 B11554891 4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11554891.png)
4-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique structure, which includes a triazine ring, a morpholine group, and a dibromo-methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Attachment of the Dibromo-Methoxyphenyl Moiety: This step involves the condensation of the dibromo-methoxyphenyl aldehyde with the hydrazine derivative, followed by further functionalization to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety.
Reduction: Reduction reactions may target the hydrazine linkage.
Substitution: The triazine ring and morpholine group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could lead to amine products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. It may serve as a lead compound for drug development, particularly in the treatment of diseases where its unique structure offers a therapeutic advantage.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-[(2E)-2-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects.
Eigenschaften
Molekularformel |
C17H21Br2N7O2 |
|---|---|
Molekulargewicht |
515.2 g/mol |
IUPAC-Name |
2-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H21Br2N7O2/c1-25(2)16-21-15(22-17(23-16)26-4-6-28-7-5-26)24-20-10-11-8-12(18)9-13(19)14(11)27-3/h8-10H,4-7H2,1-3H3,(H,21,22,23,24)/b20-10+ |
InChI-Schlüssel |
ISNBBJXWMOCQKJ-KEBDBYFISA-N |
Isomerische SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)Br)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11554809.png)
![2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11554810.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11554830.png)

![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11554840.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)

![4-[(E)-(2-{2-benzyl-3-[(2Z)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]-3-oxopropanoyl}hydrazinylidene)methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554854.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11554857.png)

![4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11554872.png)
![5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11554878.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11554880.png)
![N'-[(E)-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene]-4-fluorobenzohydrazide](/img/structure/B11554885.png)
